molecular formula C19H21FN6O2S B2413009 4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine CAS No. 2380043-43-4

4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine

Cat. No.: B2413009
CAS No.: 2380043-43-4
M. Wt: 416.48
InChI Key: PBFJLMOGGILMFI-UHFFFAOYSA-N
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Description

4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. The imidazole ring is often synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, while also allowing for efficient purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It may be employed in biological assays to investigate cellular processes and interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

When compared to similar compounds, 4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine stands out due to its unique structural features and potential applications. Similar compounds may include other substituted pyrimidines or imidazoles, but the specific arrangement of substituents in this compound provides distinct properties and reactivity.

Comparison with Similar Compounds

  • 4-(1,2-Dimethylimidazol-4-yl)sulfonylmorpholine

  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline

  • 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene

Properties

IUPAC Name

4-[4-(1,2-dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-14-23-16(12-24(14)2)29(27,28)26-10-8-25(9-11-26)19-17(20)18(21-13-22-19)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFJLMOGGILMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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